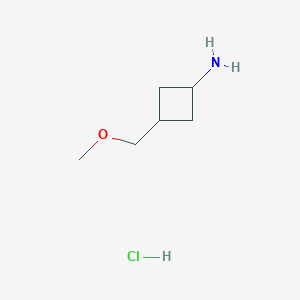![molecular formula C14H13FN2O4S2 B2731670 2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide CAS No. 895450-98-3](/img/structure/B2731670.png)
2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide” is a chemical compound that is part of the thiophene derivatives. Thiophene derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The synthesis of 2,3,5-trisubstituted thiophenes, for example, involves [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles . Accessible arylacetaldehydes, 1,3-dicarbonyls, and elemental sulfur undergo condensation and annulation, respectively, under basic conditions to synthesize 2-arylthiophenes .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom. It is a structural alert with the formula C4H4S . The structure of “this compound” likely includes a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The specific physical and chemical properties of “this compound” are not available in the search results.Wissenschaftliche Forschungsanwendungen
Electrochemical Capacitor Applications
One significant application involves the use of derivatives of thiophene, which include 2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide, as active materials for electrochemical capacitors. Research by Ferraris et al. (1998) on electroactive polymers derived from thiophene compounds, including 3-(4-fluorophenyl)thiophene, revealed that these materials could achieve high energy and power densities, making them suitable for use in electrochemical capacitors. The study demonstrated that the morphologies and electrochemical performance of these films depend on the electrolytes used for growth and cycling, suggesting their potential in high-performance energy storage applications (Ferraris et al., 1998).
Antibacterial Applications
Another important area of application is in the development of antibacterial agents. Aktan et al. (2017) synthesized carboxamides, including derivatives similar to this compound, and tested their Cu(II) and Zn(II) complexes against E. coli. Their findings showed that these compounds, particularly the Cu(II) complex, exhibit significant antibacterial effects, indicating their potential as antibacterial agents (Aktan et al., 2017).
Heterocyclic Synthesis
In the field of organic synthesis, Ahmed (2007) discussed the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide by reacting specific precursors with ammonia. This process led to the creation of new compounds with potential antibiotic and antibacterial properties. Such research underscores the role of thiophene derivatives in synthesizing new drugs with potential medical applications (Ahmed, 2007).
Material Science Applications
Research into the properties of thiophene-based compounds extends into material science, where their unique electroactive and photophysical properties are exploited. Zambianchi et al. (2009) synthesized thiophene-based fluorophores, demonstrating their application in the stable, long-lasting staining of fixed cells for biological imaging. This showcases the potential of thiophene derivatives in developing advanced imaging tools for biological research (Zambianchi et al., 2009).
Wirkmechanismus
While the specific mechanism of action for “2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide” is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Zukünftige Richtungen
The future directions for “2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide” and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry . This could include the design and synthesis of new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S2/c15-9-1-3-10(4-2-9)23(20,21)8-6-12(18)17-14-11(13(16)19)5-7-22-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVFOASTBCRBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride](/img/structure/B2731588.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)
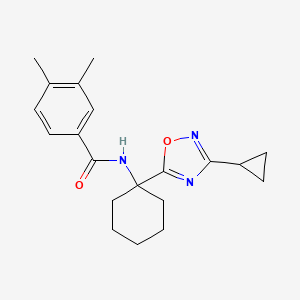


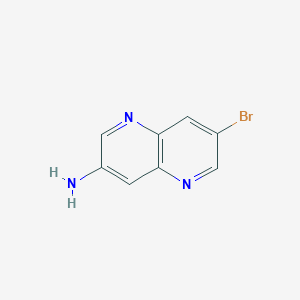

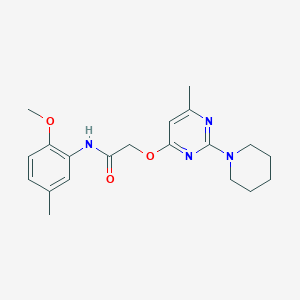
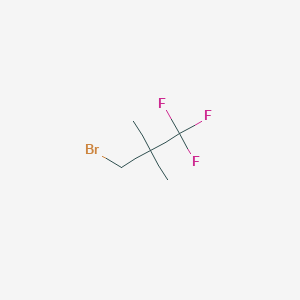
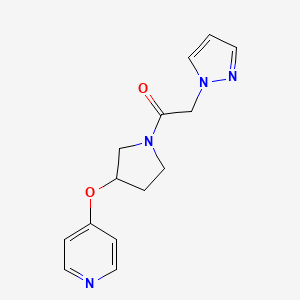
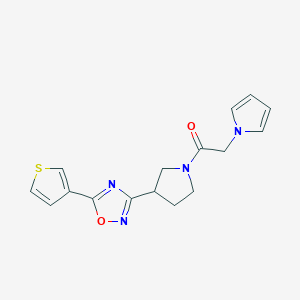
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone](/img/structure/B2731607.png)
